Molybdenum dichloride Molybdenum dichloride Molybdenum chloride is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 13478-17-6
VCID: VC0535965
InChI: InChI=1S/2ClH.Mo/h2*1H;/q;;+2/p-2
SMILES: Cl[Mo]Cl
Molecular Formula: MoCl2
Cl2Mo
Molecular Weight: 166.9 g/mol

Molybdenum dichloride

CAS No.: 13478-17-6

Cat. No.: VC0535965

Molecular Formula: MoCl2
Cl2Mo

Molecular Weight: 166.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Molybdenum dichloride - 13478-17-6

Specification

CAS No. 13478-17-6
Molecular Formula MoCl2
Cl2Mo
Molecular Weight 166.9 g/mol
IUPAC Name dichloromolybdenum
Standard InChI InChI=1S/2ClH.Mo/h2*1H;/q;;+2/p-2
Standard InChI Key DBGPLCIFYUHWKA-UHFFFAOYSA-H
SMILES Cl[Mo]Cl
Canonical SMILES Cl[Mo](Cl)(Cl)(Cl)(Cl)Cl
Appearance Solid powder

Introduction

Structural Characteristics of Molybdenum Dichloride

Cluster-Based Architecture

Molybdenum dichloride adopts a cluster-based structure rather than the close-packed arrangements observed in conventional metal dihalides like cadmium chloride (CdCl₂) . The compound Mo₆Cl₁₂ consists of cubic [Mo₆Cl₈]⁴⁺ clusters interconnected by bridging chloride ligands. Each molybdenum atom resides within an octahedral Mo₆ core, surrounded by a cube of eight chloride ions. The coordination environment of each Mo²⁺ ion includes four triply bridging chloride ligands, four neighboring Mo atoms, and one terminal chloride ligand . This arrangement results in a 24-electron cluster, with each Mo²⁺ contributing four electrons to the bonding framework .

The stability of the Mo₆¹²⁺ core persists even during ligand substitution reactions, enabling the formation of derivatives such as [Mo₆Cl₁₄]²⁻. This structural resilience contrasts sharply with mononuclear molybdenum complexes, highlighting the thermodynamic favorability of metal-metal bonding in early transition metal halides .

Table 1: Structural Comparison of MoCl₂ and CdCl₂

PropertyMoCl₂ (Mo₆Cl₁₂)CdCl₂
Structure TypeCluster-based polymerLayered close-packed
Coordination GeometryOctahedral Mo₆ coreOctahedral Cd²⁺ sites
Bridging LigandsChlorideChloride
Electron Configuration24-electron cluster18-electron Cd²⁺ ions

Crystallographic Data

MoCl₂ crystallizes in a cubic system, with each unit cell containing multiple Mo₆Cl₁₂ clusters. The Mo–Mo bond distances within the octahedral core range from 2.60 to 2.65 Å, consistent with single-bond interactions . The Mo–Cl terminal bond lengths measure approximately 2.30 Å, while bridging Mo–Cl bonds extend to 2.50 Å, reflecting their weaker bonding character .

Synthesis and Preparation

Reduction of Molybdenum(V) Chloride

The primary synthesis route for Mo₆Cl₁₂ involves the reduction of molybdenum pentachloride (MoCl₅) with elemental molybdenum at elevated temperatures:

12MoCl5+18Mo5Mo6Cl1212 \, \text{MoCl}_5 + 18 \, \text{Mo} \rightarrow 5 \, \text{Mo}_6\text{Cl}_{12}

This reaction proceeds via intermediates such as MoCl₃ and MoCl₄, which are subsequently reduced by excess molybdenum metal. Conducted in a tube furnace at 600–650°C, the process yields polymeric Mo₆Cl₁₂ as a crystalline solid .

Table 2: Synthesis Conditions for MoCl₂

ParameterValue
ReactantsMoCl₅, Mo (metal)
Temperature600–650°C
AtmosphereInert (e.g., argon)
ProductMo₆Cl₁₂
YieldQuantitative (excess Mo)

Alternative Routes

Physical and Chemical Properties

Elemental Composition and Isotopes

MoCl₂ comprises 57.5% molybdenum and 42.5% chlorine by mass . Natural molybdenum consists of seven stable isotopes, with ⁹⁸Mo (24.1%) and ⁹⁶Mo (16.7%) being the most abundant. Chlorine exists predominantly as ³⁵Cl (75.8%) and ³⁷Cl (24.2%) .

Table 3: Elemental Analysis of MoCl₂

ElementPercentage by Mass
Molybdenum57.5%
Chlorine42.5%

Thermal Stability

MoCl₂ decomposes at 530°C, releasing chlorine gas and forming molybdenum subchlorides or elemental molybdenum. Differential scanning calorimetry (DSC) reveals an endothermic peak corresponding to cluster disintegration .

Reactivity and Derivative Formation

Ligand Exchange Reactions

The terminal chloride ligands in [Mo₆Cl₁₄]²⁻ undergo facile substitution with other halides or pseudohalides. For example, treatment with hydroiodic acid (HI) yields the iodo derivative [Mo₆Cl₈I₆]²⁻:

(H3O)2[Mo6Cl14]+6HI(H3O)2[Mo6Cl8I6]+6HCl(\text{H}_3\text{O})_2[\text{Mo}_6\text{Cl}_{14}] + 6 \, \text{HI} \rightarrow (\text{H}_3\text{O})_2[\text{Mo}_6\text{Cl}_8\text{I}_6] + 6 \, \text{HCl}

This reaction proceeds under mild conditions (25°C, 1 hour), underscoring the lability of the outer chloride ligands .

Acid-Base Behavior

MoCl₂ exhibits Lewis acidity, readily coordinating to donor solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). These adducts serve as precursors for further functionalization, including the deposition of molybdenum thin films via chemical vapor deposition (CVD) .

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